(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide
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Overview
Description
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a chemical compound that belongs to the class of oxathiolanes. This compound features a bromophenyl group attached to an oxathiolane ring, which is further oxidized to form a sulfoxide. The presence of the bromine atom and the sulfoxide group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a thiol and an epoxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The final step involves the oxidation of the sulfur atom in the oxathiolane ring to form the sulfoxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to form a sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets. The bromophenyl group and the sulfoxide moiety can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-chlorophenyl)-1,3-oxathiolane 3-oxide: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-(4-fluorophenyl)-1,3-oxathiolane 3-oxide: Similar structure but with a fluorine atom instead of bromine.
(2S)-2-(4-methylphenyl)-1,3-oxathiolane 3-oxide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
149494-78-0 |
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Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1 |
InChI Key |
LQGMRODQLQMMFQ-LLTODGECSA-N |
Isomeric SMILES |
C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CS(=O)C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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